molecular formula C10H18N4O4S2 B4420153 N',N'''-1,4-phenylenebis(N,N-dimethylsulfamide)

N',N'''-1,4-phenylenebis(N,N-dimethylsulfamide)

Cat. No. B4420153
M. Wt: 322.4 g/mol
InChI Key: FOTAZMODXQRKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'''-1,4-phenylenebis(N,N-dimethylsulfamide) is a chemical compound that has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. This compound is also known as Phenyl-bis(dimethylsulfonium) and is commonly abbreviated as PDS. PDS is a highly reactive compound that is used as a reducing agent, a cross-linking agent, and a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of PDS is based on its ability to donate sulfur atoms. PDS is a potent reducing agent that can donate electrons to other molecules, leading to the formation of stable products. PDS can also cross-link proteins and other biomolecules through the formation of disulfide bonds.
Biochemical and Physiological Effects:
PDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to induce apoptosis, and to modulate the immune system. PDS has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using PDS in lab experiments include its high reactivity, its ability to cross-link biomolecules, and its versatility as a reducing agent and a catalyst. However, PDS can be toxic and requires careful handling. It can also cause skin and eye irritation, and inhalation of PDS can cause respiratory problems.

Future Directions

There are many potential future directions for the use of PDS in scientific research. One area of interest is the development of new methods for the synthesis of organic compounds using PDS as a reducing agent and a catalyst. Another area of interest is the use of PDS in the preparation of metal nanoparticles with specific properties. PDS may also have applications in the development of new drugs for the treatment of cancer and other diseases.

Scientific Research Applications

PDS has been extensively used in scientific research as a reducing agent and a cross-linking agent. It has been used in the synthesis of various organic compounds, including peptides, nucleotides, and carbohydrates. PDS has also been used in the preparation of metal nanoparticles and as a catalyst in various chemical reactions.

properties

IUPAC Name

1,4-bis(dimethylsulfamoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4S2/c1-13(2)19(15,16)11-9-5-7-10(8-6-9)12-20(17,18)14(3)4/h5-8,11-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTAZMODXQRKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.